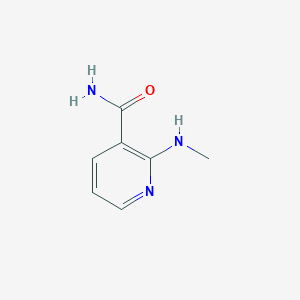

2-(methylamino)nicotinamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(methylamino)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c1-9-7-5(6(8)11)3-2-4-10-7/h2-4H,1H3,(H2,8,11)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVBVURADALKRQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC=N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(methylamino)nicotinamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 2-(methylamino)nicotinamide, a key scaffold in medicinal chemistry. As a derivative of nicotinamide (a form of vitamin B3), this compound and its analogues are of significant interest in the development of novel therapeutic agents. This document, authored from the perspective of a Senior Application Scientist, offers not just procedural steps but also the underlying scientific rationale to empower researchers in their drug discovery and development endeavors.

Introduction: The Significance of this compound

Nicotinamide and its derivatives are fundamental components of cellular metabolism and signaling. The introduction of a methylamino group at the 2-position of the pyridine ring significantly alters the molecule's electronic and steric properties, opening avenues for the exploration of new biological activities. This modification can influence the compound's interaction with various enzymes and receptors, making this compound a valuable building block for creating diverse chemical libraries for screening against various therapeutic targets. The synthesis and thorough characterization of this molecule are the critical first steps in unlocking its full potential in medicinal chemistry.

Synthesis of this compound: A Guided Protocol

The most direct and industrially scalable approach to the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the reactivity of a 2-halonicotinamide precursor, typically 2-chloronicotinamide, with methylamine. The electron-withdrawing nature of the pyridine nitrogen and the carboxamide group activates the 2-position of the ring towards nucleophilic attack.

Causality Behind Experimental Choices

-

Choice of Starting Material: 2-Chloronicotinamide is a commercially available and relatively inexpensive starting material. The chloro-substituent at the 2-position is a good leaving group for SNAr reactions on the electron-deficient pyridine ring.

-

Nucleophile: An aqueous solution of methylamine is a readily available and effective nucleophile for this transformation. Using an excess of methylamine can also serve as the base to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.

-

Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is often chosen to facilitate the dissolution of the reactants and to promote the SNAr reaction. In some cases, the reaction can also be carried out in a sealed vessel with an excess of aqueous methylamine, which acts as both the nucleophile and the solvent.

-

Temperature: The reaction is typically heated to increase the rate of reaction. The optimal temperature is determined by balancing the reaction kinetics with the potential for side reactions. Microwave irradiation has also been shown to be effective in accelerating similar reactions, often leading to shorter reaction times and higher yields[1].

Experimental Workflow Diagram

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

-

Reaction Setup: To a solution of 2-chloronicotinamide (1.0 eq) in a suitable polar aprotic solvent such as DMF (5-10 mL per gram of starting material) in a round-bottom flask, add an excess of aqueous methylamine solution (e.g., 40% w/w, 3.0-5.0 eq).

-

Reaction Conditions: The reaction mixture is stirred and heated to 80-100 °C for 4-8 hours. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For a potentially faster and more efficient reaction, microwave heating at 120-140 °C for 1.5-2 hours can be employed, similar to the synthesis of related compounds[1].

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting residue is then taken up in water and extracted with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

Characterization of this compound: A Self-Validating System

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity, purity, and structure. The combination of various analytical techniques provides a self-validating system, where the data from each method corroborates the others.

Spectroscopic and Chromatographic Data Summary

| Technique | Expected Observations |

| 1H NMR | Signals corresponding to the aromatic protons on the pyridine ring, the N-H proton of the methylamino group, the methyl protons, and the amide protons. |

| 13C NMR | Resonances for the aromatic carbons, the carbonyl carbon of the amide, and the methyl carbon. |

| FT-IR | Characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (amide), C-N stretching, and aromatic C-H and C=C stretching. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

| HPLC | A single major peak indicating the purity of the compound. |

Detailed Analysis of Characterization Data

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of the nuclei.

-

1H NMR (Proton NMR): The expected 1H NMR spectrum of this compound would show distinct signals for the different types of protons. The aromatic protons on the pyridine ring will appear in the downfield region (typically δ 6.5-8.5 ppm). The proton on the nitrogen of the methylamino group will likely appear as a broad singlet. The three protons of the methyl group will be a sharp singlet or a doublet if coupled to the N-H proton, typically in the range of δ 2.8-3.2 ppm. The two protons of the primary amide will appear as two distinct broad singlets in the downfield region (typically δ 7.0-8.5 ppm).

-

13C NMR (Carbon NMR): The 13C NMR spectrum will provide information on the carbon framework. The aromatic carbons will resonate in the region of δ 110-160 ppm. The carbonyl carbon of the amide group is expected to be in the downfield region, typically around δ 165-175 ppm. The methyl carbon of the methylamino group will appear in the upfield region, around δ 25-35 ppm.

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

-

Expected IR Absorption Bands:

-

N-H Stretching: Two bands for the primary amide (around 3350 and 3180 cm-1) and one for the secondary amine (around 3300-3500 cm-1).

-

C-H Stretching: Aromatic C-H stretching above 3000 cm-1 and aliphatic C-H stretching from the methyl group just below 3000 cm-1.

-

C=O Stretching: A strong absorption band for the amide carbonyl group, typically in the range of 1650-1680 cm-1.

-

N-H Bending: Amide N-H bending vibration around 1600-1640 cm-1.

-

C-N Stretching: Stretching vibrations for the amine and amide C-N bonds in the range of 1200-1350 cm-1.

-

Aromatic C=C and C=N Stretching: Several bands in the 1400-1600 cm-1 region.

-

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming its identity.

-

Expected Mass Spectrum: For this compound (C7H9N3O), the expected exact mass would be around 151.0746 g/mol . In an electrospray ionization (ESI) mass spectrum, one would expect to see a prominent peak for the protonated molecule [M+H]+ at m/z 152.0824. The fragmentation pattern would likely involve the loss of the amide group or the methylamino group.

Characterization Workflow Diagram

Caption: Workflow for the comprehensive characterization of this compound.

Conclusion

This technical guide has outlined a robust and rational approach to the synthesis and characterization of this compound. By understanding the chemical principles behind the chosen synthetic route and employing a multi-technique approach to characterization, researchers can confidently produce and validate this important chemical entity. The detailed protocols and expected analytical data provided herein serve as a valuable resource for scientists engaged in drug discovery and development, facilitating the exploration of new chemical space and the advancement of novel therapeutic agents.

References

-

Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. RSC Advances, 2024. Available at: [Link]

-

Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. Molecules, 2023. Available at: [Link]

-

Synthesis of 2-(arylamino)nicotinic acids in high-temperature water. Research on Chemical Intermediates, 2012. Available at: [Link]

-

bmse000281 Nicotinamide at BMRB. Biological Magnetic Resonance Bank. Available at: [Link]

-

Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press, 2017. Available at: [Link]

-

Synthesis of 2-chloronicotinic acid derivatives. ResearchGate. Available at: [Link]

-

2-Methylnicotinamide | C7H8N2O | CID 12243705. PubChem. Available at: [Link]

-

Experimental [A], calculated [B] and [C] FT-IR spectra of nicotinamide. ResearchGate. Available at: [Link]

-

Vibrational Spectral Characterization of 2-(Methylamino) Pyridine by Hybrid Functional Theory Calculations. International Journal of Science and Research Methodology, 2017. Available at: [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. Metin Balci. Available at: [Link]

-

Formation and Characterization of Mefenamic acid-Nicotinamide Cocrystal during Co-milling based on X-ray Powder. Journal of Applied Pharmaceutical Science, 2016. Available at: [Link]

Sources

An In-depth Technical Guide to 2-(methylamino)nicotinamide: Chemical Properties, Structure, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(methylamino)nicotinamide, a substituted pyridine derivative of nicotinamide. As a member of the nicotinamide family, this compound holds potential for investigation in various biological systems, particularly in the realm of enzyme inhibition and drug discovery. This document delves into its chemical structure, physicochemical properties, plausible synthetic routes, and expected spectroscopic characteristics. Furthermore, it explores potential biological activities based on the known pharmacology of related nicotinamide derivatives and outlines crucial safety and toxicological considerations. This guide is intended to serve as a foundational resource for researchers and scientists interested in the exploration and application of this compound in drug development and other scientific endeavors.

Introduction

Nicotinamide, a form of vitamin B3, is a fundamental molecule in cellular metabolism, primarily as a component of the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP).[1] These coenzymes are critical for a vast array of redox reactions essential for energy production and cellular homeostasis.[2] The chemical scaffold of nicotinamide has served as a versatile platform for the development of a wide range of biologically active molecules.[3] Derivatives of nicotinamide have been investigated for their potential as anti-inflammatory, antimicrobial, and even anti-cancer agents.[3][4]

This compound is a derivative characterized by the substitution of a methylamino group at the 2-position of the pyridine ring. This structural modification has the potential to significantly alter the molecule's electronic properties, steric hindrance, and hydrogen bonding capabilities compared to the parent nicotinamide molecule. These changes, in turn, can influence its biological activity, offering opportunities for the development of novel therapeutic agents. This guide aims to provide a detailed technical overview of this compound to facilitate further research and development.

Chemical Structure and Properties

The chemical structure of this compound consists of a pyridine ring with a carboxamide group at the 3-position and a methylamino group at the 2-position.

Molecular Formula: C₇H₉N₃O[5]

Molecular Weight: 151.16 g/mol [5]

CAS Number: 103976-52-9[5]

Physicochemical Properties

While specific experimental data for this compound is limited in publicly available literature, we can infer some of its properties based on related compounds and general chemical principles.

| Property | Value | Source/Rationale |

| Melting Point | Not available. Likely a solid at room temperature. | Based on the solid nature of related compounds like 2-methylnicotinamide.[3] |

| Solubility | Expected to have some solubility in water and polar organic solvents. | The presence of the amide and amino groups should confer some polarity. The solubility of nicotinamide in water is high, and while the methylamino group may slightly decrease this, significant aqueous solubility is still anticipated.[6] |

| pKa | Not available. The pyridine nitrogen will be basic, and the methylamino group will also have a basic character. | The pKa of the pyridine nitrogen in nicotinamide is around 3.3.[6] The electron-donating methylamino group at the 2-position is expected to increase the basicity of the pyridine nitrogen. |

| Appearance | Likely a white to off-white solid. | Based on the appearance of nicotinamide and its derivatives.[1] |

| Storage | Store at room temperature, sealed, in a dry and light-proof container.[5] | General recommendation for stable organic compounds. |

Synthesis of this compound

Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution

The synthesis would likely proceed via a nucleophilic aromatic substitution reaction, where the chlorine atom at the 2-position of 2-chloronicotinamide is displaced by methylamine.

Reaction:

Experimental Protocol (Hypothetical)

This protocol is a suggested starting point and would require optimization.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloronicotinamide (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF).

-

Addition of Reagents: Add an excess of methylamine (e.g., 2-3 equivalents), either as a solution in a compatible solvent or as a gas bubbled through the reaction mixture. Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5-2 equivalents), to neutralize the hydrochloric acid formed during the reaction.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from an appropriate solvent system or by column chromatography on silica gel.

Spectroscopic Characterization

¹H NMR Spectroscopy

-

Aromatic Protons: Three signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons on the pyridine ring. The chemical shifts and coupling patterns will be influenced by the positions of the substituents.

-

Amide Protons (-CONH₂): One or two broad singlets in the downfield region (typically δ 7.0-8.5 ppm), which may exchange with D₂O.

-

Methylamino Proton (-NHCH₃): A broad singlet or a quartet (if coupled to the methyl protons) that will also exchange with D₂O.

-

Methyl Protons (-NHCH₃): A singlet or a doublet (if coupled to the NH proton) in the aliphatic region (typically δ 2.5-3.5 ppm).

¹³C NMR Spectroscopy

-

Aromatic Carbons: Six signals in the aromatic region (typically δ 110-160 ppm) corresponding to the carbons of the pyridine ring. The carbons attached to the nitrogen and the substituents will have distinct chemical shifts.

-

Amide Carbonyl Carbon (-CONH₂): A signal in the downfield region (typically δ 165-175 ppm).

-

Methyl Carbon (-NHCH₃): A signal in the aliphatic region (typically δ 25-40 ppm).

Infrared (IR) Spectroscopy

-

N-H Stretching: Broad absorptions in the region of 3100-3500 cm⁻¹ corresponding to the N-H stretching vibrations of the primary amide and the secondary amine.

-

C=O Stretching: A strong absorption band around 1650-1680 cm⁻¹ corresponding to the carbonyl stretching of the amide group.

-

C=C and C=N Stretching: Absorptions in the region of 1400-1600 cm⁻¹ characteristic of the aromatic pyridine ring.

-

N-H Bending: A band around 1600-1650 cm⁻¹ for the N-H bending of the amide.

Mass Spectrometry

-

Molecular Ion Peak (M⁺): An ion peak at m/z = 151, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Fragmentation would likely involve the loss of the amide group, the methylamino group, and cleavage of the pyridine ring.

Potential Biological Activity and Mechanism of Action

The biological activity of this compound has not been extensively studied. However, based on the known activities of other nicotinamide derivatives, several potential areas of pharmacological interest can be proposed.

Enzyme Inhibition

Many nicotinamide analogs have been investigated as enzyme inhibitors. The structural similarity of this compound to nicotinamide suggests that it could interact with NAD⁺-dependent enzymes.

-

Nicotinamide N-methyltransferase (NNMT) Inhibition: NNMT is an enzyme that catalyzes the methylation of nicotinamide.[11] Inhibitors of NNMT are being explored for the treatment of metabolic diseases.[11] The methylamino group at the 2-position could influence the binding of the molecule to the active site of NNMT.

-

ALKBH2 Inhibition: Some nicotinamide derivatives have been identified as inhibitors of the DNA demethylase ALKBH2, which is a potential target in cancer therapy.[12] Screening of this compound for activity against this and other related enzymes could be a fruitful area of research.

-

Sirtuin Inhibition: Nicotinamide is a known inhibitor of sirtuins, a class of NAD⁺-dependent deacetylases involved in various cellular processes.[13] The effect of the 2-methylamino substitution on sirtuin inhibition would be of interest.

Safety and Toxicology

There is no specific toxicological data available for this compound. Therefore, a precautionary approach should be taken, and its handling should be in accordance with standard laboratory safety procedures for new chemical entities. Information from related compounds, such as nicotinamide, can provide some initial guidance.

-

Nicotinamide Toxicology: Nicotinamide is generally considered to have low toxicity.[14] The acute oral LD50 in rodents is in the range of 3-7 g/kg.[14] It is not considered to be a skin irritant or a sensitizer in clinical tests.[15] However, high doses of nicotinamide can lead to liver toxicity.[16]

-

Handling Precautions: It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.

Conclusion

This compound is a structurally interesting derivative of nicotinamide with the potential for novel biological activities. While there is a lack of specific experimental data for this compound, this technical guide has provided a comprehensive overview of its likely chemical properties, a plausible synthetic route, and its expected spectroscopic characteristics based on the well-established chemistry of related compounds. The potential for this molecule to act as an enzyme inhibitor, particularly in the context of metabolic diseases and oncology, warrants further investigation. The information presented here serves as a valuable starting point for researchers and drug development professionals to embark on the synthesis, characterization, and biological evaluation of this compound, potentially unlocking new therapeutic opportunities.

References

- Possible Adverse Effects of High-Dose Nicotinamide: Mechanisms and Safety Assessment. Journal of Clinical Medicine.

- This compound - MySkinRecipes. MySkinRecipes.

- Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. Reaction Chemistry & Engineering.

- Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo. Journal of Biological Chemistry.

- Final report of the safety assessment of niacinamide and niacin.

- 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000699).

- Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. RSC Publishing.

- Nicotinamide | C6H6N2O | CID 936. PubChem.

- Synthesis of 2-(arylamino)

- 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001406).

- Nicotinamide | Vitamin B3 | NAD+ Precursor. TargetMol.

- Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. European Journal of Medicinal Chemistry.

- bmse000281 Nicotinamide at BMRB. Biological Magnetic Resonance Bank.

- Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. PubMed.

- CN101693687B - Method for preparing 2-chloro-N, N-dimethylnicotinamide.

- Mechanisms and inhibitors of nicotinamide N-methyltransferase. Acta Pharmaceutica Sinica B.

- Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology.

- Synthesis of 2-Chloronicotinic Acid Derivatives.

- Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD)

- PRODUCT INFORMATION - N-Methylnicotinamide. Cayman Chemical.

- Pharmacology and Potential Implications of Nicotinamide Adenine Dinucleotide Precursors. Current Pharmaceutical Design.

- Inert Reassessment - Nicotinamide CAS 98-92-0.

- Formation and Characterization of Mefenamic acid-Nicotinamide Cocrystal during Co-milling based on X-ray Powder. Journal of Applied Pharmaceutical Science.

- IR spectra of nicotinamide solutions with the concentration...

- 1H NMR Spectrum (PHY0111659). PhytoBank.

- N-METHYLNICOTINAMIDE(114-33-0) 13C NMR spectrum. ChemicalBook.

- 2-Methylnicotinamide | C7H8N2O | CID 12243705. PubChem.

- 2-Methylnicotinamide - Optional[1H NMR] - Chemical Shifts. SpectraBase.

- Nicotinamide | 98-92-0. ChemicalBook.

- N-methyl-2-(methylamino)nicotinamide | 97510-78-6. BLD Pharm.

- Niacinamide - NIST Chemistry WebBook. National Institute of Standards and Technology.

- Process of producing nicotinamide.

- 1-Methylnicotinamide and nicotinamide: two related anti-inflammatory agents that differentially affect the functions of activ

- Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition st

- Preparation method of nicotinamide.

- Formation of [nicotinamide-²H₃]NAD⁺ from [²H₄]nicotinamide and [²H₄]nicotinic acid in human HepG2N cells and involvement of ²H/¹H exchange at the redox site of NAD⁺/NADH. Journal of Nutritional Science and Vitaminology.

- Niacin: Nicotinic Acid, Nicotinamide, and Inositol Hexanicotin

- Formation and Characterization of Mefenamic acid-Nicotinamide Cocrystal during Co-milling based on X-ray Powder.

- FT-IR and FT-Raman vibrational spectra and molecular structure investigation of nicotinamide: A combined experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

- Toxicology study profile of Nicotinamide mononucleotide after acute and 90-day sub chronic dosing in Wistar rats and mutagenicity tests. Food and Chemical Toxicology.

- 13 C NMR spectra of 2-[{2-(Thymin-1-yl)-acetyl}boc-aminoethylamino]-3-(4-methoxybenzylsulfanyl)-propionic acid (9).

- Safety assessment of nicotinamide riboside, a form of Vitamin B3. Human & Experimental Toxicology.

Sources

- 1. hmdb.ca [hmdb.ca]

- 2. Pharmacology and Potential Implications of Nicotinamide Adenine Dinucleotide Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Methylnicotinamide | C7H8N2O | CID 12243705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-クロロニコチンアミド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Nicotinamide | 98-92-0 [chemicalbook.com]

- 7. Nicotinamide | C6H6N2O | CID 936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. bmse000281 Nicotinamide at BMRB [bmrb.io]

- 9. hmdb.ca [hmdb.ca]

- 10. spectrabase.com [spectrabase.com]

- 11. Mechanisms and inhibitors of nicotinamide N-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Nicotinamide | Vitamin B3 | NAD+ Precursor | TargetMol [targetmol.com]

- 14. epa.gov [epa.gov]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. mdpi.com [mdpi.com]

"2-(methylamino)nicotinamide" mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of 2-(Methylamino)nicotinamide and its Core Nicotinamide Scaffold

Authored by: A Senior Application Scientist

Preamble: A Molecule of Central Importance

In the landscape of cellular biochemistry and drug discovery, the nicotinamide scaffold represents a cornerstone of fundamental processes. As a derivative, this compound is intrinsically linked to the well-established biological roles of its parent molecule, nicotinamide (also known as niacinamide). This guide provides a detailed exploration of the probable mechanism of action of this compound, grounded in the extensive research on nicotinamide and its analogues. For researchers and drug development professionals, understanding these core mechanisms is paramount for hypothesizing and validating the therapeutic potential of novel derivatives.

This document will first elucidate the foundational role of the nicotinamide core as a precursor to the essential coenzyme Nicotinamide Adenine Dinucleotide (NAD+). It will then delve into the direct and indirect modulatory effects on key enzymatic activities and signaling pathways that are likely influenced by the 2-(methylamino) substitution.

Part 1: The Central Axis - Nicotinamide as a Precursor to NAD+

The primary and most critical function of nicotinamide within the cell is its role as a building block for NAD+ and its phosphorylated form, NADP+. These coenzymes are indispensable for a vast array of biological processes.

The NAD+ Salvage Pathway: A Hub of Cellular Homeostasis

Mammalian cells primarily synthesize NAD+ through the salvage pathway, which recycles nicotinamide.[1][2] This pathway is crucial for maintaining the cellular NAD+ pool, which is constantly being consumed by various enzymes.

The key steps of the NAD+ salvage pathway are as follows:

-

Conversion to Nicotinamide Mononucleotide (NMN): Nicotinamide is converted to NMN by the enzyme nicotinamide phosphoribosyltransferase (NAMPT).[3]

-

Adenylation to NAD+: NMN is then adenylated to form NAD+ by nicotinamide mononucleotide adenylyltransferase (NMNAT) enzymes.[1][3]

The this compound molecule, due to its structural similarity, is hypothesized to also enter this pathway, potentially being converted to a methylated analogue of NMN and subsequently NAD+. The methyl group at the 2-position could influence the efficiency of these enzymatic conversions, thereby modulating intracellular NAD+ levels.

The Indispensable Roles of NAD+ and NADP+

NAD+ and NADP+ are central to cellular metabolism and signaling:

-

Redox Reactions: NAD+ and NADH are critical cofactors for numerous oxidoreductases involved in glycolysis, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation, driving ATP production.[4][5]

-

Anabolic Pathways: NADPH, primarily produced in the pentose phosphate pathway, is a key reducing agent in anabolic processes such as fatty acid and nucleotide synthesis.[2]

-

Signaling Molecule: Beyond its role in redox reactions, NAD+ is a crucial substrate for several enzyme families that play key roles in cellular signaling and regulation.[1][6]

Part 2: Modulation of Key Enzyme Families

The availability of NAD+ directly impacts the activity of several classes of enzymes that consume it as a substrate. Furthermore, nicotinamide and its derivatives can directly inhibit certain enzymes.

Sirtuins: NAD+-Dependent Deacylases

Sirtuins are a family of NAD+-dependent protein deacetylases and deacylases that regulate a wide range of cellular processes, including gene expression, metabolism, DNA repair, and aging.[2] By influencing NAD+ levels, this compound can indirectly modulate sirtuin activity. A higher intracellular NAD+ concentration would be expected to enhance sirtuin function.

Poly(ADP-ribose) Polymerases (PARPs): Guardians of Genomic Integrity

PARPs are enzymes that catalyze the transfer of ADP-ribose units from NAD+ to target proteins, a process called PARPylation. This is critical for DNA repair, and excessive PARP activation can lead to NAD+ depletion and cell death.[5] Nicotinamide itself is a known inhibitor of PARP-1.[7] This inhibition helps to conserve cellular NAD+ pools, particularly under conditions of cellular stress and DNA damage.[8] The this compound derivative likely retains this PARP-inhibitory activity.

CD38 and CD157: Ectoenzymes and Calcium Signaling

CD38 and CD157 are cell surface enzymes that hydrolyze NAD+ to generate second messengers like cyclic ADP-ribose (cADPR) and nicotinic acid adenine dinucleotide phosphate (NAADP), which are involved in intracellular calcium signaling.[9] The regulation of NAD+ availability by this compound could therefore influence these signaling pathways.

ALKBH2: A DNA Demethylase Target

Recent research has identified nicotinamide derivatives as inhibitors of ALKBH2, a DNA demethylase that is overexpressed in certain cancers.[10] Inhibition of ALKBH2 leads to an increase in DNA methylation and can have anti-proliferative and anti-migratory effects in cancer cells.[10] It is plausible that this compound could also exhibit inhibitory activity against ALKBH2 or other members of the AlkB family of dioxygenases.

Part 3: Impact on Cellular Signaling Pathways

Through its influence on NAD+ levels and direct enzyme interactions, this compound is predicted to modulate several critical signaling pathways.

NF-κB Signaling and Inflammation

The transcription factor NF-κB is a master regulator of inflammation. Nicotinamide has been shown to suppress NF-κB activation, thereby reducing the production of pro-inflammatory cytokines.[2][11] This anti-inflammatory effect is partly mediated through the inhibition of PARP-1.[7]

Oxidative Stress and Antioxidant Defense

As a precursor to NADP+, nicotinamide plays a role in the cellular antioxidant defense system. NADPH is required for the regeneration of reduced glutathione (GSH), a major intracellular antioxidant, by glutathione reductase. By bolstering the NADPH pool, nicotinamide derivatives can enhance the cell's capacity to neutralize reactive oxygen species (ROS).

Cell Survival and Death Pathways

The maintenance of cellular NAD+ levels is critical for cell survival. Depletion of NAD+ is a key event in several forms of programmed cell death, including apoptosis and necroptosis. By preserving NAD+ pools, particularly through PARP inhibition, this compound may promote cell survival under stress conditions.[12]

Part 4: Potential Therapeutic Implications and Biological Effects

The multifaceted mechanism of action of the nicotinamide scaffold translates into a wide range of observed biological effects, which are likely to be shared or modulated by this compound.

Anti-inflammatory and Immunomodulatory Effects

The suppression of NF-κB signaling and the modulation of immune cell function through NAD+-dependent enzymes confer significant anti-inflammatory properties to nicotinamide.[13][14] These effects are relevant for a variety of inflammatory conditions.

Neuroprotection

The brain is highly dependent on NAD+ for its metabolic activity and for protection against excitotoxicity and oxidative stress. By supporting neuronal NAD+ levels and inhibiting PARP-mediated cell death, nicotinamide derivatives have shown neuroprotective potential in models of neurodegenerative diseases.[15]

Dermatological Applications

Nicotinamide is widely used in dermatology for its anti-inflammatory, antioxidant, and barrier-protective effects.[11][16] It can improve skin hydration, reduce redness, and has been shown to have benefits in conditions like acne and rosacea.[11] It also has a lightening effect on the skin by inhibiting the transfer of melanosomes.[11]

Antifungal and Antimicrobial Activity

Derivatives of 2-aminonicotinamide have been shown to possess potent antifungal activity by targeting the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins in fungi, which disrupts cell wall integrity.[17] This suggests that modifications at the 2-position of the nicotinamide ring can lead to novel antimicrobial mechanisms.

Anticancer Potential

The inhibition of enzymes like PARP and ALKBH2, which are often dysregulated in cancer, points to the potential of nicotinamide derivatives as anticancer agents.[10] By interfering with DNA repair and epigenetic regulation, these compounds can selectively target cancer cells.

Part 5: Experimental Protocols for Mechanistic Elucidation

To validate the hypothesized mechanism of action of this compound, a series of well-established experimental protocols can be employed.

Measurement of Intracellular NAD+ and NADP+ Levels

Objective: To determine if this compound treatment alters the intracellular concentrations of NAD+ and NADP(H).

Methodology:

-

Culture cells of interest (e.g., primary neurons, cancer cell lines) to the desired confluency.

-

Treat cells with varying concentrations of this compound for different time points.

-

Lyse the cells and deproteinize the lysates.

-

Use a commercially available colorimetric or fluorometric NAD/NADH or NADP/NADPH assay kit to quantify the respective nucleotide pools according to the manufacturer's instructions.

-

Normalize the results to the total protein concentration of the cell lysates.

PARP Inhibition Assay

Objective: To assess the direct inhibitory effect of this compound on PARP-1 activity.

Methodology:

-

Utilize a commercially available PARP-1 activity assay kit, which typically employs a histone-coated plate and biotinylated NAD+.

-

Add recombinant PARP-1 enzyme to the wells in the presence of varying concentrations of this compound or a known PARP inhibitor (e.g., olaparib) as a positive control.

-

Initiate the reaction by adding biotinylated NAD+.

-

After incubation, detect the incorporated biotinylated ADP-ribose using a streptavidin-HRP conjugate and a colorimetric substrate.

-

Calculate the IC50 value for this compound.

Western Blot Analysis of Signaling Pathways

Objective: To investigate the effect of this compound on key signaling proteins.

Methodology:

-

Treat cells with this compound as described above.

-

Prepare whole-cell lysates and determine protein concentrations.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membranes with primary antibodies against proteins of interest, such as phosphorylated and total forms of NF-κB p65, AMPK, Akt, and ERK1/2.[18]

-

Use appropriate secondary antibodies and a chemiluminescent detection system to visualize the protein bands.

-

Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Visualizations

Diagram 1: The NAD+ Salvage Pathway and its Interconnections

Caption: The central role of this compound in NAD+ metabolism and downstream effects.

Diagram 2: Experimental Workflow for Mechanistic Validation

Caption: A structured workflow for elucidating the mechanism of action of this compound.

Conclusion

The mechanism of action of this compound is likely deeply rooted in the fundamental biochemistry of its parent molecule, nicotinamide. Its primary role is anticipated to be a modulator of the intracellular NAD+ pool, which in turn affects a wide array of cellular processes, from energy metabolism and DNA repair to inflammation and cell signaling. Furthermore, direct interactions with enzymes such as PARPs and potentially ALKBH2 could confer specific therapeutic properties. The addition of the 2-methylamino group may alter the potency, selectivity, and pharmacokinetic properties of the molecule compared to nicotinamide, warranting further investigation to fully characterize its unique biological profile. The experimental approaches outlined in this guide provide a robust framework for such investigations.

References

- Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. European Journal of Medicinal Chemistry.

- The Secret Life of NAD+: An Old Metabolite Controlling New Metabolic Signaling P

- Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents. ChemMedChem.

- Nicotinamide: Mechanism of action and indications in dermatology.

- Nicotinamide protects target cells from cell-medi

- 1-Methylnicotinamide and nicotinamide: two related anti-inflammatory agents that differentially affect the functions of activated macrophages. Archivum Immunologiae et Therapiae Experimentalis.

- Role of NAD+ in regulating cellular and metabolic signaling pathways. Molecular and Cellular Endocrinology.

- Nicotinamide mononucleotide derivatives and their uses.

- NAD+ metabolism and its roles in cellular processes during ageing.

- Niacinamide - mechanisms of action and its topical use in dermatology. Skin Pharmacology and Physiology.

- Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules.

- Synthesis and biological activity of nicotinamine and analogues. Request PDF.

- Time-dependent effects of nicotinamide derivatives on intracellular...

- Risks and Benefits of Nicotinamide (NAM), a NAD+ Booster. YouTube.

- What is the mechanism of Nicotinamide?

- Nicotinamide effects on the metabolism of human fibroblasts and keratinocytes assessed by quantitative, label-free fluorescence imaging.

- Mechanistic Insights into the Multiple Functions of Niacinamide: Therapeutic Implications and Cosmeceutical Applications in Functional Skincare Products. MDPI.

- NAD + Biosynthesis and Signaling in Plants.

- Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Chinese Journal of Organic Chemistry.

- NAD-biosynthetic pathways regulate innate immunity.

- Nicotinamide: Mechanism of action and indications in dermatology.

- Role of Nicotinamide Adenine Dinucleotide and Related Precursors as Therapeutic Targets for Age-Related Degenerative Diseases: Rationale, Biochemistry, Pharmacokinetics, and Outcomes. Antioxidants & Redox Signaling.

- Possible Adverse Effects of High-Dose Nicotinamide: Mechanisms and Safety Assessment.

Sources

- 1. Role of NAD+ in regulating cellular and metabolic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Nicotinamide? [synapse.patsnap.com]

- 3. The Secret Life of NAD+: An Old Metabolite Controlling New Metabolic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. med.stanford.edu [med.stanford.edu]

- 5. Role of Nicotinamide Adenine Dinucleotide and Related Precursors as Therapeutic Targets for Age-Related Degenerative Diseases: Rationale, Biochemistry, Pharmacokinetics, and Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Niacinamide - mechanisms of action and its topical use in dermatology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. US10548913B2 - Nicotinamide mononucleotide derivatives and their uses - Google Patents [patents.google.com]

- 10. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Nicotinamide protects target cells from cell-mediated cytolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 1-Methylnicotinamide and nicotinamide: two related anti-inflammatory agents that differentially affect the functions of activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. youtube.com [youtube.com]

- 16. Nicotinamide: Mechanism of action and indications in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

- 17. Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Potential Therapeutic Targets of 2-(methylamino)nicotinamide

For Distribution to Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course from a Known Entity to a Novel Derivative

In the landscape of therapeutic development, the exploration of novel chemical entities often begins with a deep understanding of a well-characterized parent molecule. This guide addresses "2-(methylamino)nicotinamide," a derivative of the extensively studied nicotinamide (also known as niacinamide). As of the writing of this document, direct pharmacological or biological studies on this compound are not available in the public domain. Therefore, this technical guide adopts a hypothesis-driven approach, grounded in the established science of nicotinamide and the principles of structure-activity relationships (SAR) for its derivatives.

Our objective is to provide a robust scientific framework for initiating research into this compound. We will first establish a comprehensive baseline of nicotinamide's multifaceted roles in cellular physiology and its established therapeutic applications. Subsequently, we will extrapolate potential therapeutic targets for this compound, considering how the addition of a methylamino group at the 2-position of the pyridine ring could modulate its interaction with key biological systems. This document is intended to serve as a foundational resource, empowering researchers to design and execute logical and efficient investigations into this novel compound.

Part 1: The Therapeutic Landscape of Nicotinamide: A Foundation for Exploration

Nicotinamide is a water-soluble B-complex vitamin that plays a central role in cellular metabolism, primarily as a precursor to the essential coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+)[1][2][3]. These coenzymes are critical for a vast array of redox reactions essential for energy production, DNA repair, and cellular signaling[4][5]. The therapeutic utility of nicotinamide stems from its ability to modulate a variety of cellular processes, making it a molecule of interest in dermatology, oncology, neurodegenerative diseases, and inflammatory conditions[2][5][6].

Core Mechanisms of Nicotinamide Action

The biological effects of nicotinamide are mediated through several key pathways:

-

NAD+ Precursor and Cellular Energetics: As a primary precursor in the NAD+ salvage pathway, nicotinamide is crucial for maintaining cellular NAD+ pools. This is vital for ATP production through mitochondrial respiration and for counteracting the depletion of NAD+ that occurs during cellular stress, such as DNA damage[2][5].

-

Enzyme Inhibition: Nicotinamide acts as an inhibitor of several key enzymes, including:

-

Poly(ADP-ribose) polymerases (PARPs): PARP-1, a key DNA repair enzyme, is activated by DNA strand breaks. Its overactivation can lead to NAD+ and ATP depletion, culminating in cell death. Nicotinamide inhibits PARP-1, preserving cellular energy stores under conditions of stress[4][6].

-

Sirtuins (SIRTs): These NAD+-dependent deacetylases regulate a wide range of cellular processes, including gene silencing, metabolism, and aging. Nicotinamide can inhibit sirtuin activity, particularly SIRT1, which has implications for cellular longevity and metabolism[7][8].

-

-

Anti-inflammatory and Antioxidant Effects: Nicotinamide exhibits anti-inflammatory properties by inhibiting the transcription of pro-inflammatory signaling molecules mediated by NF-κB[1][6]. Its role as a precursor to the antioxidant NADPH further contributes to its ability to mitigate oxidative stress[3].

Established Therapeutic Applications of Nicotinamide

The diverse mechanisms of action of nicotinamide have led to its investigation and use in a variety of clinical contexts, as summarized in the table below.

| Therapeutic Area | Key Molecular Targets/Pathways | Clinical Applications and Efficacy |

| Dermatology | PARP-1, NF-κB, ceramide biosynthesis, melanosome transfer | Treatment of acne, rosacea, and atopic dermatitis; reduction of hyperpigmentation and wrinkles; photoprotection[2][3][9][10]. |

| Oncology | DNA repair, cellular energy maintenance | Chemoprevention of non-melanoma skin cancers in high-risk individuals[11][12]. |

| Neurodegeneration | Mitochondrial function, PARP inhibition, sirtuin modulation | Investigated for neuroprotective effects in models of Alzheimer's, Parkinson's, and Huntington's diseases[5]. |

| Inflammatory Diseases | NF-κB signaling, cytokine production | Used as a steroid-sparing agent in autoimmune bullous diseases[4]. |

Part 2: this compound - A Prospective Analysis of Potential Therapeutic Targets

The introduction of a methylamino group at the 2-position of the nicotinamide ring is expected to significantly alter its electronic and steric properties, thereby influencing its biological activity. While direct evidence is lacking, we can formulate hypotheses about the potential therapeutic targets of this compound based on SAR studies of related compounds.

Hypothesized Modulation of Known Nicotinamide Targets

The 2-position of the pyridine ring is adjacent to the nitrogen atom, and substitution at this position could influence the molecule's interaction with the active sites of its target enzymes.

-

Sirtuin Inhibition: The inhibitory effect of nicotinamide on sirtuins involves the nicotinamide moiety. The addition of a methylamino group could either enhance or diminish this inhibition depending on the specific interactions within the sirtuin active site. A focused screening campaign against the different sirtuin isoforms would be a logical first step.

-

PARP Inhibition: Similarly, the interaction with PARP enzymes could be altered. The methylamino group might provide an additional hydrogen bond donor, potentially increasing the affinity for the enzyme.

-

Nicotinamide N-methyltransferase (NNMT) and Other Methyltransferases: Nicotinamide itself is a substrate for NNMT. A 2-substituted derivative might act as either a substrate or an inhibitor of this enzyme, which is implicated in metabolism and cancer[8]. The structure-activity relationships for NNMT inhibitors suggest that substitutions on the pyridine ring are critical for activity[8].

Potential for Novel Therapeutic Targets

The structural modification of nicotinamide could also impart activity against entirely new classes of targets. Research on nicotinamide derivatives has revealed a broad range of potential applications:

-

Kinase Inhibition: Derivatives of the closely related 2-aminonicotinamide have been investigated as inhibitors of VEGF-receptor tyrosine kinases, suggesting a potential role in angiogenesis-dependent diseases like cancer and age-related macular degeneration. The 2-(methylamino) group could serve as a key pharmacophore for interaction with the ATP-binding site of various kinases.

-

DNA Demethylase Inhibition: Recently, nicotinamide derivatives have been identified as potent and selective inhibitors of ALKBH2, a DNA demethylase overexpressed in some cancers like glioblastoma. This opens up the possibility that this compound could be explored for similar epigenetic modifying activities.

-

Antimicrobial and Antifungal Activity: Certain nicotinamide derivatives have demonstrated antifungal properties by disrupting the fungal cell wall[2]. The specific substitution patterns were found to be crucial for this activity[2].

The following diagram illustrates a conceptual framework for the potential divergence in therapeutic targets between nicotinamide and its 2-methylamino derivative.

Caption: Comparative therapeutic target landscape of nicotinamide and hypothesized targets for this compound.

Part 3: Experimental Workflows for Target Validation

A systematic approach is required to elucidate the biological activity of this compound. The following experimental workflow provides a logical progression from broad profiling to specific target validation.

Caption: A generalized experimental workflow for the characterization of this compound.

Step-by-Step Protocol: Kinase Inhibition Profiling

This protocol outlines a typical approach to screen for potential kinase inhibitory activity, a key hypothesized target class.

Objective: To determine the inhibitory activity of this compound against a broad panel of protein kinases.

Methodology:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Perform serial dilutions to create a concentration range for IC50 determination (e.g., 100 µM to 1 nM).

-

-

Kinase Assay (Example using ADP-Glo™ Kinase Assay):

-

Prepare kinase reaction buffer containing the kinase, its specific substrate, and ATP at its Km concentration.

-

Dispense the test compound at various concentrations into a 384-well plate.

-

Add the kinase reaction mix to initiate the reaction.

-

Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes.

-

Read the luminescence on a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase activity relative to a vehicle control (DMSO).

-

Plot the percentage of activity against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Self-Validation:

-

Include a known inhibitor for each kinase as a positive control to validate assay performance.

-

Run a no-enzyme control to determine the background signal.

-

Ensure the Z'-factor for the assay is > 0.5, indicating a robust assay window.

Part 4: Concluding Remarks and Future Directions

While the therapeutic potential of this compound remains to be experimentally determined, this guide provides a scientifically rigorous framework for its investigation. By leveraging the extensive knowledge of its parent molecule, nicotinamide, and applying systematic screening and validation protocols, researchers can efficiently explore the pharmacological landscape of this novel derivative. The key to unlocking its potential lies in a methodical approach that begins with broad profiling and progressively narrows down to specific mechanisms of action. The structure-activity relationships of other nicotinamide derivatives strongly suggest that this compound is likely to possess a distinct and potentially valuable biological activity profile, warranting its further investigation as a potential therapeutic agent.

References

-

The Vitamin Nicotinamide: Translating Nutrition into Clinical Care. MDPI. [Link]

-

What is the mechanism of Nicotinamide?. Patsnap Synapse. [Link]

-

Nicotinamide. Wikipedia. [Link]

-

Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond. PubMed Central (PMC). [Link]

-

Synthesis of 2-(arylamino)nicotinic acids in high-temperature water. ResearchGate. [Link]nicotinic_acids_in_high-temperature_water)

- 2-amino-nicotinamide derivatives and their use as vegf-receptor tyrosine kinase inhibitors.

-

2-Methylnicotinamide. PubChem. [Link]

-

Niacinamide: A Multi-functional Cosmeceutical Ingredient. Practical Dermatology. [Link]

-

Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. PubMed. [Link]

-

Nicotinamide: Mechanism of action and indications in dermatology. Indian Journal of Dermatology, Venereology and Leprology. [Link]

-

1-Methylnicotinamide and nicotinamide: two related anti-inflammatory agents that differentially affect the functions of activated macrophages. PubMed. [Link]

-

The Influence of Nicotinamide on Health and Disease in the Central Nervous System. PubMed Central (PMC). [Link]

-

Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. National Institutes of Health (NIH). [Link]

-

Niacinamide - mechanisms of action and its topical use in dermatology. PubMed. [Link]

-

Nicotinamide. PharmaCompass. [Link]

-

Role of Nicotinamide in the Pathogenesis of Actinic Keratosis: Implications for NAD+/SIRT1 Pathway. MDPI. [Link]

-

Potential Benefit of Nicotinamide Observed in Proof-Of-Concept Trial of Alzheimer Disease. NeurologyLive. [Link]

-

Evidence on Nicotinamide for High-Risk Non-Melanoma Skin Cancers. CancerNetwork. [Link]

-

Potential Alzheimer's Therapy Nicotinamide May Protect Brain Cells. Alzheimer's News Today. [Link]

-

Nicotinamide Reduces New Skin Cancers in Those at High Risk. OncLive. [Link]

-

Pharmacological doses of nicotinic acid and nicotinamide are independently metabolized in rats. PubMed. [Link]

-

Supplement Potential Use Mechanism of Action Concerns and Cautions Nicotinamide (also known as niacinamide) Skin cancer preventi. Unknown Source. [Link]

Sources

- 1. 32399-13-6 | 2-(Methylamino)nicotinic acid - AiFChem [aifchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Biosynthesis of Nicotinamide Mononucleotide: Synthesis Method, Enzyme, and Biocatalytic System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. appchemical.com [appchemical.com]

- 5. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. You are being redirected... [hit2lead.com]

- 8. researchgate.net [researchgate.net]

- 9. 32399-13-6|2-(Methylamino)nicotinic acid|BLD Pharm [bldpharm.com]

- 10. Nicotinamide, Nicotinamide Riboside and Nicotinic Acid—Emerging Roles in Replicative and Chronological Aging in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 11. How to synthesize Nicotinamide?_Chemicalbook [chemicalbook.com]

- 12. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of 2-(Methylamino)nicotinamide and Its Derivatives: A Technical Guide for Drug Discovery

Abstract

The nicotinamide scaffold, a fundamental component of the essential coenzyme nicotinamide adenine dinucleotide (NAD+), has long been a focal point in medicinal chemistry. This technical guide delves into the discovery and development of a specific class of derivatives: 2-(methylamino)nicotinamide and its analogues. Initially identified through pioneering work on 2-aminonicotinamides as inhibitors of Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinases, this class of compounds has since demonstrated a remarkable breadth of biological activity. This guide will provide an in-depth exploration of the synthesis, mechanism of action, and the expanding therapeutic potential of these molecules, offering valuable insights for researchers, scientists, and drug development professionals. We will dissect the causal relationships behind experimental designs and present a comprehensive overview of the current landscape and future directions for this promising chemical scaffold.

The Genesis: From Nicotinamide to Targeted Kinase Inhibition

Nicotinamide, or vitamin B3, is a well-established precursor to NAD+, a critical coenzyme in cellular metabolism and energy production. Its role in maintaining cellular health is multifaceted, influencing DNA repair, inflammatory responses, and oxidative stress. The journey towards the discovery of this compound and its derivatives began with the strategic exploration of the nicotinamide core as a scaffold for developing targeted therapies.

A pivotal moment in this discovery narrative was the identification of 2-amino-nicotinamide derivatives as potent inhibitors of VEGF-receptor tyrosine kinase activity. This discovery, detailed in early patent literature, laid the groundwork for a new class of potential anti-angiogenic agents. Angiogenesis, the formation of new blood vessels, is a crucial process in tumor growth and metastasis, making VEGFR a prime target for anticancer drug development. The initial hypothesis was that the nicotinamide scaffold could be functionalized to mimic the ATP-binding site of kinases, thereby inhibiting their activity. The introduction of an amino group at the 2-position of the pyridine ring was a key structural modification that led to this breakthrough.

Synthesis of the Core Scaffold and Its Derivatives

The synthesis of this compound and its derivatives typically follows a convergent strategy, starting with the preparation of the 2-aminonicotinic acid core, followed by amide bond formation and further derivatization.

Synthesis of 2-(Methylamino)nicotinic Acid

A common and efficient method for the synthesis of the core intermediate, 2-(methylamino)nicotinic acid, involves the nucleophilic aromatic substitution of 2-chloronicotinic acid with methylamine. This reaction is often carried out under elevated temperatures, sometimes with the assistance of microwave irradiation to enhance reaction rates and yields.

Experimental Protocol: Synthesis of 2-(Methylamino)nicotinic Acid

-

Reaction Setup: In a sealed microwave reactor vessel, combine 2-chloronicotinic acid (1 equivalent) and an aqueous solution of methylamine (40%, excess).

-

Microwave Irradiation: Heat the reaction mixture under microwave irradiation to 120-140°C for 1.5-2 hours.

-

Work-up: After cooling, acidify the reaction mixture with an appropriate acid (e.g., HCl) to precipitate the product.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 2-(methylamino)nicotinic acid.

Rationale: The use of microwave irradiation significantly reduces reaction times compared to conventional heating. The excess of methylamine drives the reaction to completion. Acidification is necessary to protonate the carboxylic acid and the pyridine nitrogen, leading to precipitation of the zwitterionic product.

Amide Bond Formation and Derivatization

Once the 2-(methylamino)nicotinic acid core is synthesized, the next crucial step is the formation of the amide bond with a variety of amines to generate a library of this compound derivatives. Standard peptide coupling reagents are employed for this transformation.

Experimental Protocol: General Amide Coupling

-

Activation: To a solution of 2-(methylamino)nicotinic acid (1 equivalent) in a suitable aprotic solvent (e.g., DMF, DCM), add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).

-

Amine Addition: To the activated carboxylic acid, add the desired primary or secondary amine (1-1.2 equivalents).

-

Reaction: Stir the reaction mixture at room temperature until completion (monitored by TLC or LC-MS).

-

Work-up and Purification: Perform an aqueous work-up to remove the coupling byproducts and excess reagents. Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.

Rationale: The choice of coupling reagent and solvent can be critical for achieving high yields and minimizing side reactions. HATU and EDC are efficient activating agents that form a highly reactive intermediate, facilitating the nucleophilic attack by the amine.

Caption: General synthesis workflow for this compound derivatives.

Expanding Horizons: Diverse Biological Activities of Derivatives

While the initial discovery focused on VEGFR inhibition, subsequent research has unveiled a remarkable diversity of biological targets for this compound derivatives. This highlights the versatility of the scaffold and its potential for treating a wide range of diseases.

Anticancer Activity: Beyond VEGFR Inhibition

The 2-aminonicotinamide scaffold has proven to be a privileged structure in the design of various anticancer agents.

-

VEGFR-2 Inhibition: As the foundational discovery, numerous derivatives have been synthesized and evaluated for their ability to inhibit VEGFR-2, a key regulator of tumor angiogenesis. Structure-activity relationship (SAR) studies have shown that modifications to the amide portion of the molecule significantly impact potency. For instance, the introduction of specific substituted phenyl groups can enhance binding to the kinase active site.

-

DNA Demethylase ALKBH2 Inhibition: A recent study identified nicotinamide derivatives as potent and selective inhibitors of ALKBH2, a DNA demethylase that is highly expressed in several cancers, including glioblastoma. One such derivative, AH2-14c, was found to directly bind to ALKBH2, leading to an increase in DNA N3-methylcytosine modifications and exhibiting anti-proliferative and anti-migration activities in glioblastoma cells.[1]

| Derivative | Target | IC50 (µM) | Cell Line | Reference |

| AH2-15c | ALKBH2 | 0.031 | (FP assay) | [1] |

| Compound 8 | VEGFR-2 | 0.077 | (Enzymatic assay) | [2] |

| Compound 8 | HCT-116 | 5.4 | (Cell viability) | [2] |

| Compound 8 | HepG2 | 7.1 | (Cell viability) | [2] |

Table 1: Inhibitory activities of selected 2-aminonicotinamide derivatives.

Caption: Inhibition of the VEGFR-2 signaling pathway by 2-aminonicotinamide derivatives.

Antifungal Activity

A fascinating and distinct application of 2-aminonicotinamide derivatives lies in their potent antifungal activity. Research has demonstrated that certain analogues inhibit the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins in fungi. GPI anchors are essential for the integrity of the fungal cell wall, making their biosynthesis an attractive target for novel antifungal agents.

SAR studies in this area have revealed that specific substitutions on the amide side chain are crucial for antifungal potency. For example, derivatives containing a thiophene moiety have shown excellent activity against various Candida species, including fluconazole-resistant strains.

Future Perspectives and Conclusion

The discovery and development of this compound and its derivatives exemplify a successful journey from a fundamental biological scaffold to a versatile platform for targeted drug discovery. The initial breakthrough in identifying these compounds as VEGFR inhibitors has paved the way for exploring their efficacy against a multitude of other therapeutic targets. The adaptability of the 2-aminonicotinamide core, coupled with the relative ease of its synthetic modification, ensures that this class of compounds will remain an active area of research for years to come.

Future research will likely focus on:

-

Optimization of existing lead compounds: Fine-tuning the structure of the most potent derivatives to enhance their efficacy, selectivity, and pharmacokinetic properties.

-

Exploration of new therapeutic areas: Screening existing and novel derivatives against a wider range of biological targets to uncover new therapeutic applications.

-

Development of combination therapies: Investigating the synergistic effects of 2-aminonicotinamide derivatives with other established drugs to combat drug resistance and improve treatment outcomes.

References

-

Bains P, Kaur M, Kaur J, Sharma S. Nicotinamide: Mechanism of action and indications in dermatology. Indian J Dermatol Venereol Leprol 2018;84:234-237. Available from: [Link]

-

Chen, A. C., Martin, A. J., Choy, B., Fernández-Peñas, P., Dalziell, R. A., McKenzie, C. A., ... & Scolyer, R. A. (2015). A Phase 3 Randomized Trial of Nicotinamide for Skin-Cancer Chemoprevention. New England Journal of Medicine, 373(17), 1618–1626. Available from: [Link]

-

Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. (2022). Molecules, 27(19), 6203. Available from: [Link]

-

Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. (2024). European Journal of Medicinal Chemistry, 265, 117054. Available from: [Link]

-

Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents. (2017). ChemMedChem, 12(4), 314–323. Available from: [Link]

- WO2001055114A1 - 2-amino-nicotinamide derivatives and their use as vegf-receptor tyrosine kinase inhibitors - Google Patents. (n.d.).

-

Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. (2022). Molecules, 27(19), 6203. Available from: [Link]

Sources

- 1. Structure-activity relationship (SAR) studies on substituted N-(pyridin-3-yl)-2-amino-isonicotinamides as highly potent and selective glycogen synthase kinase-3 (GSK-3) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Silico Modeling of 2-(methylamino)nicotinamide Interactions

Preamble: The Rationale for a Computational Approach

In the landscape of modern drug discovery, the journey from a promising chemical entity to a validated therapeutic is both arduous and resource-intensive. Nicotinamide (a form of vitamin B3) and its derivatives represent a class of molecules with profound biological significance, primarily through their role as precursors to the essential coenzyme nicotinamide adenine dinucleotide (NAD+).[1][2][3] NAD+ is a critical mediator of cellular metabolism and signaling, influencing pathways involved in aging, neurodegeneration, and metabolic disorders.[1][4][5] The molecule of interest, 2-(methylamino)nicotinamide, is a specific analog whose interactions with biological targets are not yet fully elucidated.

In silico modeling provides a powerful, predictive framework to dissect these interactions at an atomic level before committing to costly and time-consuming wet-lab experiments.[6][7] This guide serves as a technical whitepaper for researchers and drug development professionals, outlining a robust, multi-stage computational workflow to predict and analyze the binding of this compound to protein targets. We will move beyond a simple recitation of steps to explain the causality behind methodological choices, ensuring a scientifically rigorous and validated approach.

Foundational Principles: Choosing the Right Computational Lens

The accuracy of any in silico prediction is contingent upon the theoretical model employed. The two primary paradigms in molecular modeling are Molecular Mechanics (MM) and Quantum Mechanics (QM).

-

Molecular Mechanics (MM): This approach treats atoms as classical spheres and bonds as springs. The interactions are described by a "force field" (e.g., AMBER, CHARMM), a set of empirically derived equations and parameters. MM is computationally efficient, making it the workhorse for simulating large biomolecular systems, such as a protein in a solvent box, over nanosecond to microsecond timescales.[8][9] Its primary limitation is the inability to model electronic effects like bond formation/breaking or charge transfer.

-

Quantum Mechanics (QM): QM methods, such as Density Functional Theory (DFT), provide a much more accurate description of molecular systems by solving approximations of the Schrödinger equation to describe the electronic structure.[10][11] This accuracy comes at a significant computational cost, limiting its application to smaller systems (typically <200 atoms).[11] In drug design, QM is indispensable for accurately parameterizing the ligand and studying reaction mechanisms.[10][12]

-

Hybrid QM/MM: This method offers a pragmatic compromise by treating a small, critical region of the system (e.g., the ligand and the enzyme active site) with high-accuracy QM, while the surrounding protein and solvent are handled by computationally cheaper MM.[12][13] This is the gold standard for studying enzymatic reactions or interactions where electronic polarization is key.

For our objective—predicting the non-covalent binding of this compound—we will employ a workflow that strategically leverages these methods: QM for ligand parameterization, MM for large-scale docking and dynamic simulation, and MM/PBSA for binding energy estimation.

The Core Workflow: A Multi-Stage Investigative Protocol

A robust computational investigation is not a single experiment but a logical progression of steps, where each stage refines the hypothesis of the previous one. This workflow is designed to be a self-validating system, incorporating checks and balances to ensure the reliability of the final predictions.

Caption: A multi-phase workflow for in silico interaction modeling.

Step 1: Ligand Preparation

Causality: The adage "garbage in, garbage out" is paramount in computational chemistry. An inaccurate 3D structure or incorrect charge distribution on the ligand will lead to flawed simulation results. The goal is to generate the most energetically favorable, and thus most realistic, conformation of this compound.

Protocol:

-

Obtain 2D Structure: Secure the canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound. For this molecule, a likely SMILES representation is CNC1=NC=CC=C1C(=O)N.

-

Generate 3D Coordinates: Use a molecular editor like Avogadro or an open-source command-line tool like OpenBabel to convert the 2D SMILES string into an initial 3D structure.[14][15]

-

Geometry Optimization and Charge Calculation (QM): This is a critical step. Perform a geometry optimization using a QM method. DFT with a functional like B3LYP and a basis set such as 6-31G(d,p) is a robust choice.[16] This calculation provides two key outputs:

-

A low-energy, stable 3D conformation of the molecule.

-

Accurate partial atomic charges (e.g., Mulliken or ESP charges), which are vital for describing electrostatic interactions in subsequent MM simulations.[13]

-

-

Format for Simulation: Save the final structure in a format compatible with docking and MD software (e.g., .mol2 or .pdbqt).

Step 2: Target Identification and Preparation

Causality: The choice of a protein target defines the biological question. Based on the known pharmacology of nicotinamide, logical targets include NAD+-dependent enzymes that are implicated in disease.[2][4] Poly (ADP-ribose) polymerase 1 (PARP-1) and Sirtuin 1 (SIRT1) are excellent starting points, as their over-activation or dysregulation is linked to various pathologies, and nicotinamide itself is a known inhibitor.[2][17]

Protocol:

-

Select Target and PDB Structure: Identify a high-resolution (<2.5 Å) crystal structure of the human target protein from the Protein Data Bank (PDB). For example, PDB ID: 4HNE for PARP-1.

-

Prepare the Receptor: The raw PDB file is not simulation-ready. It must be "cleaned" using tools like Maestro (Schrödinger), MOE, or the open-source PDB2PQR server. This process involves:

-

Removing non-essential water molecules and co-solvents.

-

Adding hydrogen atoms, which are typically absent in crystal structures.

-

Assigning correct protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH of 7.4.[18]

-

Repairing any missing side chains or loops in the structure.

-

-

Self-Validation: If the downloaded PDB structure contains a co-crystallized ligand, a crucial validation step is to remove it and then re-dock it. A successful docking protocol should be able to reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[19]

Step 3: Molecular Docking

Causality: Molecular docking is a computational screening technique that predicts the preferred orientation (pose) of a ligand when bound to a protein.[20][21] It uses a scoring function to estimate the binding affinity for thousands of potential poses, allowing us to quickly identify the most probable binding mode.

Protocol:

-

Define the Binding Site: The search space for docking must be defined. This is typically a grid box centered on the known active site of the enzyme (e.g., the catalytic domain of PARP-1).

-

Perform Docking: Use a docking program like AutoDock Vina, which is widely used and performs well in comparative studies.[14] The software will systematically sample different conformations of the ligand within the defined binding site.

-

Analyze Results: The output will be a series of binding poses ranked by their predicted binding affinity (in kcal/mol). Cluster the poses by conformational similarity. The best pose is typically the one with the lowest energy in the most populated cluster.

-